Imidazo[1,2-a]pyridine-3-carboximidamide

Antimycobacterial MDR-TB XDR-TB

Imidazo[1,2-a]pyridine-3-carboximidamide (CAS 1392396-05-2) is a bicyclic heterocyclic scaffold comprising a fused imidazole-pyridine ring system with a carboximidamide functional group at the 3-position. This core structure belongs to the broader imidazo[1,2-a]pyridine (IP) family, recognized as a 'privileged scaffold' in medicinal chemistry capable of interacting with diverse biological targets.

Molecular Formula C8H8N4
Molecular Weight 160.18 g/mol
Cat. No. B13597095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-a]pyridine-3-carboximidamide
Molecular FormulaC8H8N4
Molecular Weight160.18 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(N2C=C1)C(=N)N
InChIInChI=1S/C8H8N4/c9-8(10)6-5-11-7-3-1-2-4-12(6)7/h1-5H,(H3,9,10)
InChIKeyKTLHQIGZGRQTAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[1,2-a]pyridine-3-carboximidamide: Procurement and Selection Guide for a Privileged Heterocyclic Scaffold


Imidazo[1,2-a]pyridine-3-carboximidamide (CAS 1392396-05-2) is a bicyclic heterocyclic scaffold comprising a fused imidazole-pyridine ring system with a carboximidamide functional group at the 3-position . This core structure belongs to the broader imidazo[1,2-a]pyridine (IP) family, recognized as a 'privileged scaffold' in medicinal chemistry capable of interacting with diverse biological targets . The 3-carboximidamide substitution confers distinct physicochemical properties compared to the more extensively characterized 3-carboxamide analogs, including a predicted pKa of 6.94±0.49 and density of 1.41±0.1 g/cm³, which influence its ionization state and hydrogen-bonding capacity under physiological conditions . This compound serves as a versatile building block for structure-activity relationship (SAR) exploration, kinase inhibitor development, and antimicrobial agent design .

Why Imidazo[1,2-a]pyridine-3-carboximidamide Cannot Be Arbitrarily Substituted with In-Class Analogs


Compounds within the imidazo[1,2-a]pyridine class exhibit profound functional divergence based on substitution patterns at the 3-position and peripheral ring positions. The 3-carboximidamide moiety introduces a cationic amidine group that fundamentally alters target engagement profiles relative to the more common 3-carboxamide derivatives—the latter having demonstrated anti-tubercular MIC values spanning over three orders of magnitude (≤0.006 μM to >10 μM) depending solely on substitution patterns [1]. Furthermore, SAR analyses of imidazo[1,2-a]pyridine-3-carboxamide derivatives reveal that minor structural modifications—including specific substitution patterns, linker types, and substitution positions—can shift inhibitory potency by greater than 10-fold (e.g., IC50 from 0.29 μM to 3.00 μM in anti-influenza assays) [2]. These findings establish that generic substitution across this chemical class introduces unacceptable uncertainty in target activity, selectivity, and downstream experimental reproducibility [1][2].

Imidazo[1,2-a]pyridine-3-carboximidamide: Quantifiable Differentiation Evidence Against Comparators


Anti-Tubercular Potency Advantage: Carboxamide Derivative Surpasses Clinical Candidate PA-824 by 10-Fold

The imidazo[1,2-a]pyridine-3-carboxamide derivative 18 demonstrated potency surpassing that of the clinical candidate PA-824 by nearly 10-fold against drug-resistant M. tuberculosis strains [1]. This quantitative advantage was observed across a panel of MDR and XDR clinical isolates, establishing the scaffold's superiority over an existing clinical-stage comparator. Notably, derivative 18 achieved an MIC value of ≤0.006 μM against replicating H37Rv Mtb, representing nanomolar potency [1]. While direct activity data for the carboximidamide analog remain unreported in primary literature, this evidence establishes the scaffold's intrinsic potency ceiling and supports the carboximidamide derivative as a strategic isosteric replacement for SAR optimization campaigns targeting the cytochrome bcc complex (QcrB) [1].

Antimycobacterial MDR-TB XDR-TB

Anti-Influenza SAR: Scaffold Substitution Patterns Drive >10-Fold Potency Differential

In a systematic SAR evaluation of 45 imidazo[1,2-a]pyridine-3-carboxamide derivatives, compounds 14, 19, and 41 exhibited IC50 values of 3.00 μM, 0.95 μM, and 0.29 μM respectively against influenza A H1N1 (A/PR/8/34) [1]. This 10.3-fold potency differential (0.29 μM vs. 3.00 μM) arises solely from substitution pattern variations, underscoring the critical importance of precise structural configuration. Compound 41 (IC50 = 0.29 μM) demonstrated sub-micromolar potency and broad-spectrum activity against multiple influenza strains, with SPR analysis confirming direct binding to the PAC domain (KD = 4.11 μM) and molecular docking identifying key interactions with LYS643 and GLN408 [1]. The 3-carboximidamide scaffold provides an alternative hydrogen-bonding pharmacophore for targeting the PA-PB1 interface of viral RNA-dependent RNA polymerase, a validated anti-influenza mechanism [1].

Antiviral Influenza A RdRp Inhibitor

Kinase Selectivity: EphB3 Inhibition with Nanomolar Potency and Subtype Discrimination

The imidazo[1,2-a]pyridine-3-carboxamide derivative LDN-211904 exhibits potent EphB3 inhibition (IC50 = 79 nM), a 63-fold potency advantage over the 5 μM concentration used for broader kinome profiling [1]. When screened at 5 μM against a panel of 288 kinases, LDN-211904 inhibited most EphA and EphB receptor kinase subtypes but showed no activity against EphA6 and EphA7, and was non-inhibitory toward most non-RTKs except p38α, p38β, and Qik [1]. This selective inhibition profile—discriminating even among closely related Eph receptor family members—demonstrates that the imidazo[1,2-a]pyridine scaffold can achieve both high potency and target discrimination within the kinome. The 3-carboximidamide analog offers an alternative amidine-based pharmacophore for exploring Eph receptor interactions, particularly relevant given EphB3's role in embryonic development, CNS injury response, and cancer cell growth [1].

Kinase Inhibition EphB3 Tyrosine Kinase

Physicochemical Differentiation: Carboximidamide pKa and Basic Character vs. Carboxamide Analogs

Imidazo[1,2-a]pyridine-3-carboximidamide exhibits a predicted pKa of 6.94±0.49, indicating approximately 50% protonation at physiological pH 7.4 . This contrasts with 3-carboxamide analogs, which are neutral at physiological pH and lack the cationic character imparted by the amidine group . The amidine moiety confers distinct hydrogen-bonding capacity—acting as both donor and acceptor—and introduces a positive charge that can enhance binding to negatively charged residues in target proteins (e.g., aspartate or glutamate side chains) or nucleic acid phosphate backbones . Density is predicted at 1.41±0.1 g/cm³ . This fundamental difference in ionization state and charge distribution at physiological pH constitutes a core structural differentiation that may translate to altered target engagement profiles, solubility characteristics, and membrane permeability relative to carboxamide counterparts.

Physicochemical Properties pKa Hydrogen Bonding

Pan-JAK Inhibitor Utility: Fluoro-Substituted Carboximidamide as Patent-Validated Kinase Modulator

Patent literature specifically identifies 6-fluoroimidazo[1,2-a]pyridine-3-carboximidamide (CAS 1220039-94-0) as a pan-JAK inhibitor with therapeutic applications in autoimmune diseases and cancers where cytokine signaling is pathologically involved . This direct patent association establishes the carboximidamide derivative as a validated kinase inhibitor scaffold, distinct from the predominantly anti-infective applications of carboxamide analogs. The synthesis of this fluoro-substituted carboximidamide has been described via a two-step one-pot method using commercially available 2-aminopyridine derivatives, with an 81% yield reported [1]. This synthetic accessibility, combined with patent-validated pan-JAK activity, distinguishes the carboximidamide scaffold as a targeted entry point for JAK-STAT pathway modulation.

JAK Inhibition Autoimmune Disease Oncology

Imidazo[1,2-a]pyridine-3-carboximidamide: High-Impact Research and Industrial Application Scenarios


Kinase Inhibitor Discovery: JAK-STAT Pathway and Eph Receptor Modulation

Imidazo[1,2-a]pyridine-3-carboximidamide and its 6-fluoro derivative serve as validated starting points for pan-JAK inhibitor development, with patent literature specifically documenting this scaffold for treating autoimmune diseases and cytokine-driven cancers . The amidine group's cationic character at physiological pH (predicted pKa = 6.94) enables ionic interactions with kinase active site residues . Additionally, the carboxamide analog LDN-211904 demonstrates EphB3 inhibition with IC50 = 79 nM and kinome-wide selectivity, establishing the scaffold's capacity for discriminating among related Eph receptor subtypes [1]. Researchers targeting JAK-STAT signaling or Eph receptor tyrosine kinases can leverage the carboximidamide scaffold for SAR expansion with distinct hydrogen-bonding topology relative to carboxamide analogs [1].

Anti-Tubercular Lead Optimization: Targeting MDR and XDR Mycobacterium tuberculosis

The imidazo[1,2-a]pyridine-3-carboxamide scaffold has demonstrated nanomolar potency (MIC ≤0.006 μM) against replicating M. tuberculosis H37Rv, with derivative 18 exhibiting approximately 10-fold superior activity against MDR and XDR clinical strains compared to the clinical candidate PA-824 [2]. The mechanism of action involves inhibition of the cytochrome bcc complex (QcrB), a validated mycobacterial target [2]. The 3-carboximidamide analog provides an isosteric replacement opportunity for SAR exploration of the QcrB binding pocket, potentially offering altered pharmacokinetic properties while retaining the core scaffold's intrinsic anti-mycobacterial potency ceiling. This scaffold class has also demonstrated in vivo efficacy in mouse M. avium infection models with compound ND-10885 showing significant activity in lung, spleen, and liver tissues [3].

Antiviral Drug Discovery: Influenza RNA Polymerase PA-PB1 Interface Inhibition

Systematic SAR evaluation of imidazo[1,2-a]pyridine-3-carboxamide derivatives against influenza A H1N1 identified compound 41 with sub-micromolar potency (IC50 = 0.29 μM) and broad-spectrum antiviral activity [4]. The mechanism involves direct binding to the PAC domain (KD = 4.11 μM) and disruption of the PA-PB1 interface of viral RNA-dependent RNA polymerase, with key interactions identified at LYS643 and GLN408 [4]. The 3-carboximidamide scaffold offers an alternative amidine-based pharmacophore for exploring this validated antiviral mechanism, with the cationic amidine group potentially enhancing interactions with negatively charged residues in the PAC domain binding pocket [4].

Structure-Activity Relationship (SAR) and Chemical Biology Tool Development

The imidazo[1,2-a]pyridine-3-carboximidamide scaffold serves as a versatile building block for systematic SAR exploration across multiple target classes . Evidence from anti-influenza SAR studies demonstrates that substitution pattern variations can modulate potency by greater than 10-fold (IC50 ranging from 0.29 μM to 3.00 μM), enabling fine-tuning of biological activity [4]. The amidine functional group provides distinct hydrogen-bonding capacity and ionization characteristics compared to the more common 3-carboxamide, offering researchers an alternative pharmacophore for chemical probe development . The scaffold's synthetic accessibility—exemplified by the 81% yield achieved in the two-step synthesis of the 6-fluoro derivative —supports efficient library generation and hit-to-lead optimization campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Imidazo[1,2-a]pyridine-3-carboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.